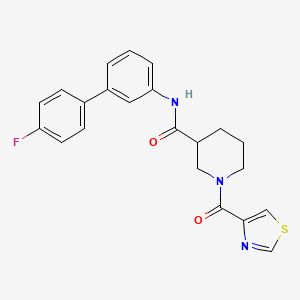
N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and activation of B cells, which are a type of white blood cell involved in the immune response. TAK-659 has shown promising results in preclinical studies for the treatment of various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.
作用機序
N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide works by inhibiting the activity of BTK, which is a key signaling molecule in B cells. BTK is involved in the activation of several downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which play important roles in cell survival, proliferation, and differentiation. By inhibiting BTK, N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide blocks these signaling pathways and induces apoptosis (programmed cell death) in B cells.
Biochemical and Physiological Effects
N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide has been shown to have a selective and potent inhibitory effect on BTK, with an IC50 (half maximal inhibitory concentration) of 0.85 nM. In addition to its effects on B cells, N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide has also been shown to inhibit the activity of other kinases, such as ITK and TXK, which are involved in T cell activation. However, the potency of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide against these kinases is lower than its potency against BTK. N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in vivo.
実験室実験の利点と制限
One advantage of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide is its high potency and selectivity for BTK, which makes it a useful tool for studying the role of BTK in various biological processes. However, one limitation of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide is its lack of specificity for BTK, as it also inhibits other kinases to some extent. Another limitation is its relatively high cost, which may limit its availability for some research groups.
将来の方向性
There are several potential future directions for the development and application of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide. One direction is the development of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide as a therapeutic agent for the treatment of B cell-related diseases, such as lymphoma and leukemia. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide in these indications. Another direction is the use of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide as a research tool to study the role of BTK and other kinases in various biological processes. Finally, there is potential for the development of other BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties.
合成法
The synthesis of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide involves several steps, starting with the reaction of 4'-fluoro-3-biphenylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,3-thiazol-4-ylamine to form the thiazole amide intermediate. Finally, the thiazole amide intermediate is reacted with piperidinecarboxylic acid to yield the final product, N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide.
科学的研究の応用
N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide has been extensively studied in preclinical models for the treatment of various B cell-related diseases. In a study published in Cancer Research, N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide was shown to inhibit the growth of B cell lymphoma cells in vitro and in vivo. Another study published in Leukemia demonstrated that N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide was effective in suppressing the growth of chronic lymphocytic leukemia cells. N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide has also shown promise in the treatment of autoimmune disorders, such as rheumatoid arthritis, in preclinical models.
特性
IUPAC Name |
N-[3-(4-fluorophenyl)phenyl]-1-(1,3-thiazole-4-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S/c23-18-8-6-15(7-9-18)16-3-1-5-19(11-16)25-21(27)17-4-2-10-26(12-17)22(28)20-13-29-14-24-20/h1,3,5-9,11,13-14,17H,2,4,10,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWSEXBUBAWART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=N2)C(=O)NC3=CC=CC(=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B4921293.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4921300.png)
![5-{5-chloro-2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921308.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4921317.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethylbenzamide](/img/structure/B4921329.png)

![2-fluoro-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4921349.png)
![2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4921361.png)
![4-methyl-1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4921367.png)
![5-{5-chloro-2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921372.png)
![1-(2-ethyl-5-pyrimidinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)methanamine](/img/structure/B4921377.png)
![3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B4921385.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4921391.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921395.png)